molecular formula C22H25ClN6O B2563315 N2-(3-chlorophenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine CAS No. 898648-65-2

N2-(3-chlorophenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Número de catálogo: B2563315
Número CAS: 898648-65-2
Peso molecular: 424.93
Clave InChI: HGQUTSXEDMPNHO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N2-(3-Chlorophenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a triazine-based compound featuring a morpholino group at the 6-position and substituted aryl amines at the 2- and 4-positions.

Propiedades

IUPAC Name

2-N-(3-chlorophenyl)-6-morpholin-4-yl-4-N-(4-propan-2-ylphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN6O/c1-15(2)16-6-8-18(9-7-16)24-20-26-21(25-19-5-3-4-17(23)14-19)28-22(27-20)29-10-12-30-13-11-29/h3-9,14-15H,10-13H2,1-2H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQUTSXEDMPNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N2-(3-chlorophenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a synthetic organic compound that belongs to the triazine family. Its complex structure features a triazine core substituted with chlorophenyl and isopropyl groups, along with a morpholino group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.

Chemical Structure and Properties

The molecular formula of N2-(3-chlorophenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is C18H22ClN5. The presence of the chlorophenyl and isopropyl groups contributes to its unique electronic properties and steric effects, which may influence its biological interactions.

Structural Analysis

FeatureDescription
Molecular Formula C18H22ClN5
Core Structure 1,3,5-Triazine
Substituents 3-Chlorophenyl, 4-Isopropylphenyl, Morpholino

Research indicates that N2-(3-chlorophenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine exhibits biological activity primarily through its role as an enzyme inhibitor. It has been shown to inhibit specific enzymes involved in metabolic pathways that are critical in cancer progression. The mechanism of action is thought to involve competitive inhibition at the active sites of these enzymes.

Pharmacological Studies

  • Inhibition of Enzymes : Studies have demonstrated that this compound can effectively inhibit enzymes such as dihydrofolate reductase (DHFR) and other key metabolic enzymes.
  • Receptor Modulation : It has also been investigated for its ability to modulate receptor functions, potentially impacting signaling pathways relevant to various diseases.

Case Studies

  • Cancer Research : In vitro studies have shown that N2-(3-chlorophenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine significantly reduces cell proliferation in cancer cell lines by inhibiting target enzymes involved in DNA synthesis.
  • Toxicity Profiles : Ongoing research is focused on understanding the pharmacokinetics and toxicity profiles of this compound to evaluate its safety for therapeutic use.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with N2-(3-chlorophenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine. Understanding these similarities can provide insights into its unique properties.

Compound NameStructural FeaturesUnique Properties
N2-(3-fluorophenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamineFluorinated phenyl groupEnhanced reactivity due to fluorination
N2-(3-chlorophenyl)-N4-(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamineTwo chlorinated phenyl groupsDifferent electronic properties influencing selectivity
N2-(4-isopropylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamineMethoxy group instead of chlorophenolPotentially different reactivity due to methoxy's electronic effects

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare N2-(3-chlorophenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine with structurally related triazine derivatives, focusing on substituents, synthetic yields, physical properties, and functional roles.

Compound Name Substituents (N2/N4) Morpholino Position Yield (%) Melting Point (°C) Key Properties/Applications References
Target Compound N2: 3-Chlorophenyl
N4: 4-Isopropylphenyl
6 Hypothesized kinase inhibition based on structural analogs
N-(4-Chlorophenyl)-4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2-amine N2: 4-Chlorophenyl
N4: 4-Methoxyphenyl
6 62 140–142 (dec) IR: 3262 cm⁻¹ (N-H stretch); used in antimicrobial studies
4-Chloro-N-methyl-6-morpholino-N-phenyl-1,3,5-triazin-2-amine N2: Methyl
N4: Phenyl
6 81.3 98–99 High crystallinity; X-ray structure resolved
N2-(4-Fluorophenyl)-N4-(3-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine N2: 4-Fluorophenyl
N4: 3-Methoxyphenyl
6 Commercial availability; supplier networks in China/Germany
N2-(3-Chlorophenyl)-N4-(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine N2: 3-Chlorophenyl
N4: 3,4-Dimethylphenyl
6 Supplied by Parchem Trading Ltd.; potential for polymer synthesis
N2-(4-Ethylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine N2: 4-Ethylphenyl
N4: 4-Methoxyphenyl
6 High commercial interest; suppliers in India/China

Key Structural and Functional Insights:

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, F): The 3-chlorophenyl group in the target compound may enhance electrophilicity compared to analogs with 4-chlorophenyl (e.g., ).

Synthetic Efficiency :

  • Yields for triazine derivatives vary widely (62–81.3%), influenced by reaction conditions and substituent reactivity. The target compound’s synthesis may require optimization due to steric hindrance from the isopropyl group.

Thermal Stability: Melting points for morpholino-triazines range from 98–142°C. The decomposition observed in suggests thermal instability under certain conditions, a factor critical for formulation.

Commercial and Biological Relevance: Fluorinated analogs (e.g., ) are often prioritized in drug discovery due to enhanced metabolic stability. The target compound’s lack of fluorine may limit its pharmacokinetic profile compared to these derivatives.

Q & A

Q. What are the optimal synthetic routes for preparing N2-(3-chlorophenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sequential nucleophilic substitutions on cyanuric chloride. Key steps include:

React cyanuric chloride with 3-chloroaniline in a polar aprotic solvent (e.g., THF or dichloromethane) at 0–5°C to form the mono-substituted intermediate.

Introduce 4-isopropylphenylamine under reflux (70–80°C) for 4–6 hours.

Add morpholine in the presence of a base (e.g., K₂CO₃) to substitute the final chloride.
Yield optimization requires strict temperature control and stoichiometric ratios (e.g., 1:1.2 molar ratio for amines to cyanuric chloride). Microwave-assisted synthesis (50–100 W, 30–60 min) can reduce reaction time by 40% compared to conventional heating .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this triazine derivative?

  • Methodological Answer :
  • ¹H NMR : Look for aromatic proton signals at δ 7.2–7.8 ppm (3-chlorophenyl and 4-isopropylphenyl groups) and morpholine protons at δ 3.6–3.8 ppm (CH₂ groups). Absence of NH₂ peaks confirms complete substitution.
  • ¹³C NMR : Triazine carbons appear at δ 165–170 ppm; isopropyl carbons show a distinct triplet near δ 25–35 ppm.
  • IR : Stretching vibrations at 1550–1600 cm⁻¹ (C=N triazine ring) and 1250–1300 cm⁻¹ (C-Cl bond). Compare with reference spectra of analogous triazines .

Q. What solvent systems are effective for recrystallization to achieve >95% purity?

  • Methodological Answer : Use a mixed solvent system of ethyl acetate/hexane (3:7 v/v) or methanol/water (8:2 v/v) for recrystallization. Slow cooling (1–2°C/min) enhances crystal formation. Purity can be verified via HPLC (C18 column, acetonitrile/water gradient, retention time ~12–14 min) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 3-chlorophenyl vs. 4-isopropylphenyl) influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing 3-chlorophenyl group activates the triazine core for nucleophilic aromatic substitution, while the bulky 4-isopropylphenyl group sterically hinders reactions at the N4 position. To test this:

Perform Suzuki-Miyaura coupling with aryl boronic acids (e.g., 4-fluorophenylboronic acid) under Pd(PPh₃)₄ catalysis.

Monitor regioselectivity via LC-MS; the N2 position (3-chlorophenyl) typically shows higher reactivity due to reduced steric hindrance.
Contrast with analogs lacking isopropyl groups (e.g., 4-methylphenyl), which exhibit broader reactivity .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability in kinase inhibition assays)?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions:
  • Buffer pH : Test inhibition of target kinases (e.g., EGFR) at pH 7.4 vs. 6.8 (tumor microenvironment).
  • Redox conditions : Include 1 mM DTT to assess stability against glutathione-mediated reduction.
  • Protein binding : Use equilibrium dialysis to measure free drug concentration in serum-containing media.
    Normalize data to reference inhibitors (e.g., erlotinib for EGFR) and report IC₅₀ values with 95% confidence intervals .

Q. How can computational modeling predict binding modes of this compound with DNA repair enzymes (e.g., PARP-1)?

  • Methodological Answer :

Perform molecular docking (AutoDock Vina) using the crystal structure of PARP-1 (PDB ID: 4UND).

Parameterize the triazine core with GAFF force fields and assign charges via AM1-BCC.

Analyze key interactions: The morpholine oxygen forms hydrogen bonds with Gly863, while the 3-chlorophenyl group occupies a hydrophobic pocket near Tyr904.
Validate predictions with mutagenesis studies (e.g., PARP-1 Tyr907Ala variant) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.